molecular formula C12H14F3NO3 B2415602 Butyl 2-(2,2,2-trifluoroethoxy)nicotinate CAS No. 680213-93-8

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate

Cat. No.: B2415602
CAS No.: 680213-93-8
M. Wt: 277.243
InChI Key: DGHTXGFTNFSWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate is a chemical compound with the molecular formula C12H14F3NO3 It is known for its unique structure, which includes a butyl group, a trifluoroethoxy group, and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(2,2,2-trifluoroethoxy)nicotinate typically involves the esterification of nicotinic acid with butanol in the presence of a catalyst. The trifluoroethoxy group is introduced through a nucleophilic substitution reaction, where a suitable trifluoroethanol derivative reacts with the nicotinate ester under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 2-(2,2,2-trifluoroethoxy)nicotinate involves its interaction with molecular targets and pathways within biological systems. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butyl nicotinate: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.

    Ethyl 2-(2,2,2-trifluoroethoxy)nicotinate: Similar structure but with an ethyl group instead of a butyl group.

    Methyl 2-(2,2,2-trifluoroethoxy)nicotinate: Contains a methyl group, leading to variations in reactivity and applications.

Uniqueness

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate is unique due to the presence of both the butyl and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

butyl 2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-2-3-7-18-11(17)9-5-4-6-16-10(9)19-8-12(13,14)15/h4-6H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHTXGFTNFSWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N=CC=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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